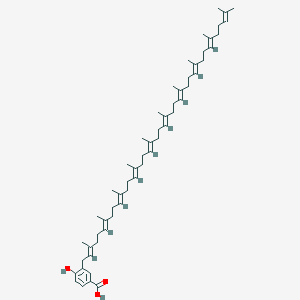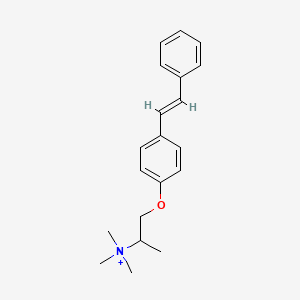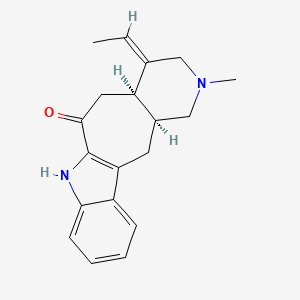
3-Decaprenyl-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-all-trans-decaprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogen at position 3 is substituted by a decaprenyl group. It is a monohydroxybenzoic acid and an olefinic compound. It is a conjugate acid of a 4-hydroxy-3-all-trans-decaprenylbenzoate.
3-Decaprenyl-4-hydroxybenzoic acid, also known as pphb-10, belongs to the class of organic compounds known as polyprenylphenols. Polyprenylphenols are compounds containing a polyisoprene chain attached to a phenol group. 3-Decaprenyl-4-hydroxybenzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-decaprenyl-4-hydroxybenzoic acid is primarily located in the membrane (predicted from logP), mitochondria and cytoplasm.
Applications De Recherche Scientifique
Enzymatic Roles in Ubiquinone Synthesis
3-Decaprenyl-4-hydroxybenzoate plays a crucial role in the biosynthesis of ubiquinone (coenzyme Q), a vital component in the electron transport chain in mitochondria. Gupta and Rudney (1985) highlighted the enzyme 4-hydroxybenzoate polyprenyltransferase in rat liver, which catalyzes the formation of 3-polyprenyl-4-hydroxybenzoate, a precursor in ubiquinone synthesis (Gupta & Rudney, 1985). Similarly, Nishino and Rudney (1977) studied the properties of this enzyme in rat and guinea pig livers, revealing the significance of detergents in modifying the biosynthetic pattern for ubiquinone (Nishino & Rudney, 1977).
Involvement in Cardiac Function
Yamamoto et al. (1989) investigated the biosynthesis of ubiquinone in the rat heart, demonstrating that the heart can incorporate p-hydroxy[U-14C]benzoate into 3-decaprenyl 4-hydroxybenzoate, thus indicating its role in cardiac energy production (Yamamoto et al., 1989).
Relationship with Mitochondrial Function
The study by Momose and Rudney (1972) on the synthesis of 3-polyprenyl-4-hydroxybenzoate in the inner membrane of rat liver mitochondria underscores the compound's involvement in mitochondrial function and energy metabolism (Momose & Rudney, 1972).
Insights from Bacterial Systems
Research on Escherichia coli by Young et al. (1972) showed the enzyme 4-hydroxybenzoate octaprenyltransferase's role in converting 4-hydroxybenzoate to 3-octaprenyl-4-hydroxybenzoate, providing insights into similar pathways in higher organisms (Young et al., 1972).
Propriétés
Numéro CAS |
636-57-7 |
|---|---|
Formule moléculaire |
C57H86O3 |
Poids moléculaire |
819.3 g/mol |
Nom IUPAC |
3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C57H86O3/c1-44(2)21-12-22-45(3)23-13-24-46(4)25-14-26-47(5)27-15-28-48(6)29-16-30-49(7)31-17-32-50(8)33-18-34-51(9)35-19-36-52(10)37-20-38-53(11)39-40-54-43-55(57(59)60)41-42-56(54)58/h21,23,25,27,29,31,33,35,37,39,41-43,58H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,59,60)/b45-23+,46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+ |
Clé InChI |
CMPNJZREBHCPHN-LTNIBBDRSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C)C |
Autres numéros CAS |
636-57-7 |
Description physique |
Solid |
Synonymes |
3-decaprenyl-4-hydroxybenzoate PPHB-10 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1234373.png)






![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)

![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)

![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)